![molecular formula C13H19N3O2S B1371272 5-[(4-Méthylpipérazin-1-yl)sulfonyl]indoline CAS No. 519148-71-1](/img/structure/B1371272.png)
5-[(4-Méthylpipérazin-1-yl)sulfonyl]indoline
Vue d'ensemble
Description
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline, also known as sufoxide, is a sulfonamide compound. It has a molecular weight of 281.38 g/mol . The IUPAC name for this compound is 5-[(4-methyl-1-piperazinyl)sulfonyl]indoline .
Molecular Structure Analysis
The InChI code for 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a powder at room temperature . The compound has a molecular formula of C13H19N3O2S .Applications De Recherche Scientifique
Applications anti-inflammatoires
Des composés ayant des structures similaires à la “5-[(4-Méthylpipérazin-1-yl)sulfonyl]indoline” ont été étudiés pour leurs effets anti-inflammatoires. Par exemple, un dérivé de la pipérazine s’est avéré avoir un effet anti-inflammatoire dans la pléurésie induite par la carragénine .
Activité antivirale
Des dérivés de l’indoline, comme ceux avec un groupement pipérazine, ont été explorés pour leurs activités antivirales. Des études de docking moléculaire sont utilisées pour comprendre les affinités de ces composés pour les sites actifs de divers virus, y compris le virus de la grippe H1N1 et le HSV .
Ligands des récepteurs de la dopamine
Certains dérivés sont conçus comme ligands pour les récepteurs de la dopamine, ce qui peut être important dans la recherche neurologique et les traitements potentiels de maladies comme la maladie de Parkinson .
Effets antiprolifératifs
Certains dérivés méthylpipérazinyl de l’indoline ont été synthétisés et évalués pour leurs activités antiprolifératives contre des lignées cellulaires cancéreuses, telles que les cellules leucémiques. Ces études impliquent souvent des essais comme le test MTT et la cytométrie en flux .
Safety and Hazards
The safety information available indicates that 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
It is known that similar compounds have been studied for their antimicrobial properties .
Mode of Action
It has been found to be active againstS. aureus biofilm . This suggests that it may interact with bacterial cells to inhibit biofilm formation, a common mechanism of action for antimicrobial agents.
Result of Action
Its observed activity againstS. aureus biofilm suggests that it may disrupt biofilm structure or prevent its formation, thereby inhibiting the bacteria’s ability to establish persistent infections .
Analyse Biochimique
Biochemical Properties
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation depending on the specific enzyme involved .
Cellular Effects
The effects of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it can affect metabolic pathways by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to gradual degradation, which may affect its efficacy and potency. Long-term studies have also indicated potential cumulative effects on cellular processes, necessitating careful consideration of exposure duration in experimental designs .
Dosage Effects in Animal Models
The effects of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached to elicit a measurable biological response .
Metabolic Pathways
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, its interaction with other metabolic enzymes can result in changes in the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Propriétés
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJWLKUSHQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

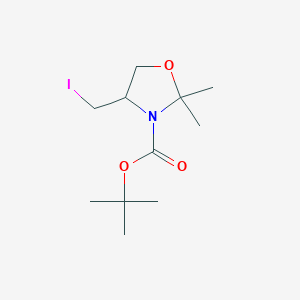
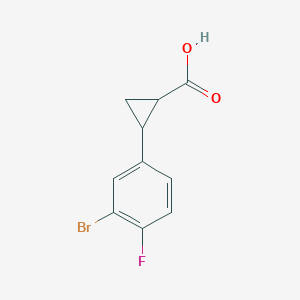
![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)
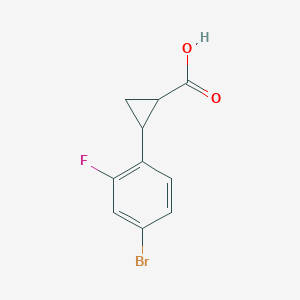
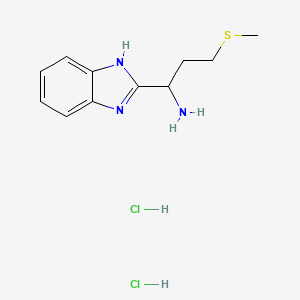

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)
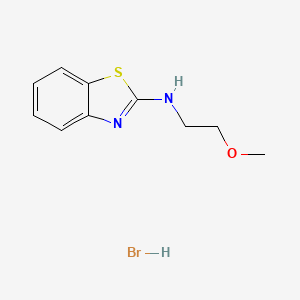
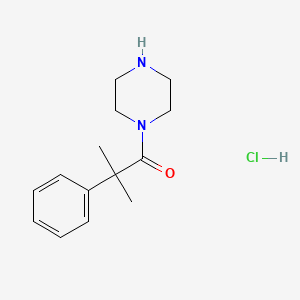
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)


![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)